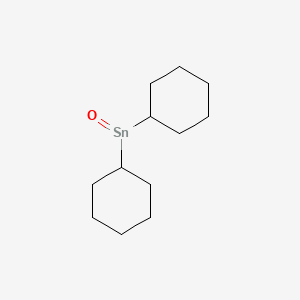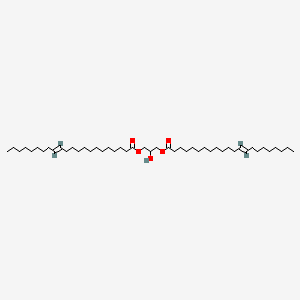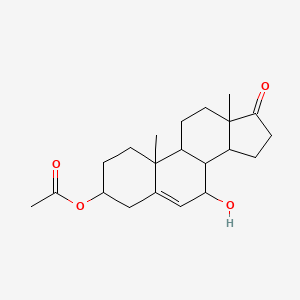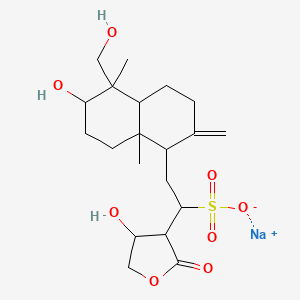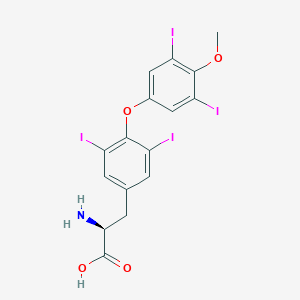
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is a synthetic derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of multiple iodine atoms and a methoxy group attached to the phenyl ring. Such modifications can significantly alter the chemical and biological properties of the parent molecule, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- typically involves the iodination of L-Tyrosine followed by the introduction of a methoxy group. The process can be summarized as follows:
Iodination: L-Tyrosine is treated with iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Methoxylation: The iodinated intermediate is then reacted with a methoxy donor (e.g., dimethyl sulfate) under basic conditions to introduce the methoxy group at the 4 position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups (e.g., nucleophiles) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various derivatives with different functional groups replacing the iodine atoms.
科学的研究の応用
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying the effects of iodine and methoxy modifications on amino acid function.
Medicine: Potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Use in the development of new materials or as a reagent in various chemical processes.
類似化合物との比較
Similar Compounds
L-Tyrosine: The parent amino acid, without any modifications.
3,5-Diiodo-L-Tyrosine: A simpler derivative with only iodine modifications.
4-Methoxy-L-Tyrosine: A derivative with only a methoxy group modification.
Uniqueness
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is unique due to the combination of multiple iodine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its simpler counterparts.
特性
| 4367-89-9 | |
分子式 |
C16H13I4NO4 |
分子量 |
790.90 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H13I4NO4/c1-24-14-11(19)5-8(6-12(14)20)25-15-9(17)2-7(3-10(15)18)4-13(21)16(22)23/h2-3,5-6,13H,4,21H2,1H3,(H,22,23)/t13-/m0/s1 |
InChIキー |
CTRBRDHEPJCPON-ZDUSSCGKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I |
正規SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




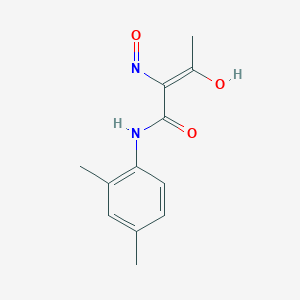

![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
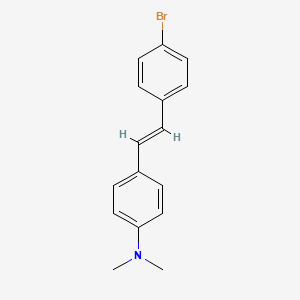
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
